N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide
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Overview
Description
N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide is a compound that combines the unique structural features of adamantane and pentafluorophenyl groups. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and resistance to chemical reactions. The pentafluorophenyl group, on the other hand, is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with pentafluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Adamantane-1-carboxamide derivatives.
Substitution: Substituted pentafluorophenyl derivatives.
Scientific Research Applications
N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to its unique structural features.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s ability to interact with biological targets, while the adamantane core provides stability and rigidity. These features may contribute to the compound’s bioactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)carboxamide: Lacks the pentafluorophenyl group, resulting in different reactivity and properties.
Pentafluorophenyl derivatives: Compounds like pentafluorophenylacetic acid share the pentafluorophenyl group but lack the adamantane core.
Uniqueness
N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide is unique due to the combination of the adamantane core and the pentafluorophenyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5NO/c18-10-11(19)13(21)15(14(22)12(10)20)23-16(24)17-4-7-1-8(5-17)3-9(2-7)6-17/h7-9H,1-6H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHDIJQPZOWDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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